molecular formula C15H12Cl2N4O B2683009 N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2094160-36-6

N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2683009
CAS No.: 2094160-36-6
M. Wt: 335.19
InChI Key: SIGBZGMLADNCTJ-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a cyclopenta[c]pyrazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the treatment of amines with methyl cyanoacetate without solvent at room temperature, resulting in the formation of the target compound . Another approach includes stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications and applications in various fields of research.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c16-10-5-1-3-8(13(10)17)12(7-18)19-15(22)14-9-4-2-6-11(9)20-21-14/h1,3,5,12H,2,4,6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGBZGMLADNCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC(C#N)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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